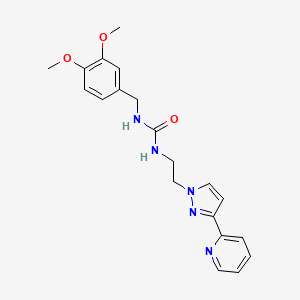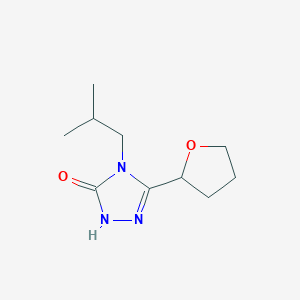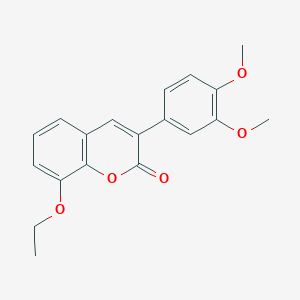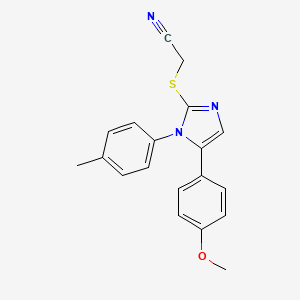![molecular formula C21H28N4O3 B2865702 N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900901-70-4](/img/structure/B2865702.png)
N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds involves various methods including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . For instance, Karmakar et al. reported a new way for the synthesis of “1,4-disubstituted pyrrolo [1,2 a] pyrazine” analogs from α-substituted pyrroloacetonitriles .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolopyrazine scaffold, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The introduction of a 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributed to activity enhancement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of α-pyrroloacetonitriles with methyl chlorooxoacetate under a Friedel–Crafts acylation, then the reduction of the CN by Pd-catalyzed hydrogenation, and aromatization occurred with DDQ .Scientific Research Applications
Antimicrobial Activity
Pyrrolopyrazine derivatives have been shown to exhibit significant antimicrobial properties. This compound could be used in the development of new antimicrobial agents that are effective against resistant strains of bacteria and other pathogens. The presence of the pyrrolopyrazine scaffold in the molecule suggests it may interfere with bacterial cell wall synthesis or protein function, leading to the death of the microorganism .
Anti-inflammatory Agents
The anti-inflammatory potential of pyrrolopyrazine derivatives makes them candidates for the treatment of inflammatory diseases. They can be studied for their ability to inhibit the production of pro-inflammatory cytokines or the activity of enzymes involved in the inflammatory process. This compound could contribute to new therapies for conditions such as arthritis or asthma .
Antiviral Research
Research into antiviral drugs is crucial, especially in the wake of global pandemics. Pyrrolopyrazine derivatives, including the compound , may block viral replication or bind to proteins on the virus’s surface, preventing it from entering host cells. This line of research could lead to treatments for diseases caused by viruses like influenza or HIV .
Antifungal Applications
Fungal infections are a significant health concern, particularly for immunocompromised individuals. This compound’s structure suggests it could disrupt fungal cell membranes or inhibit essential enzymes, providing a pathway for developing new antifungal medications .
Antioxidant Properties
Oxidative stress is implicated in many chronic diseases, including neurodegenerative disorders. Pyrrolopyrazine derivatives can act as antioxidants, scavenging free radicals and reducing oxidative damage in cells. This compound could be valuable in researching treatments for conditions like Alzheimer’s disease or Parkinson’s disease .
Antitumor Activity
The fight against cancer continues to be a significant area of scientific research. Compounds like N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide have shown promise in inhibiting tumor growth. They may work by interfering with cell signaling pathways or inducing apoptosis in cancer cells. This compound could be part of ongoing efforts to discover new chemotherapeutic agents .
Kinase Inhibition
Kinases are enzymes that play a vital role in cell signaling and are targets for drug development. Pyrrolopyrazine derivatives have been identified as potent kinase inhibitors, which could be beneficial in treating diseases like cancer, where abnormal kinase activity is a hallmark. This compound could be explored for its potential to inhibit specific kinases involved in disease progression .
Drug Discovery and Development
Lastly, the structural complexity and biological activity of pyrrolopyrazine derivatives make them attractive scaffolds in drug discovery. This compound, with its unique arrangement of rings and functional groups, could serve as a lead compound in the synthesis of new drugs with improved efficacy and safety profiles .
Future Directions
properties
IUPAC Name |
N-butyl-6-(3-methoxypropyl)-N,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-5-6-10-23(3)21(27)17-14-16-19(24(17)12-8-13-28-4)22-18-15(2)9-7-11-25(18)20(16)26/h7,9,11,14H,5-6,8,10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKJGIHSDFVWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

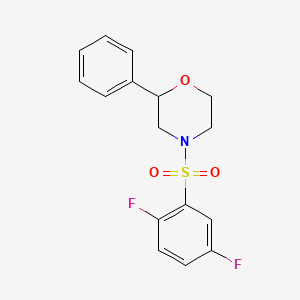
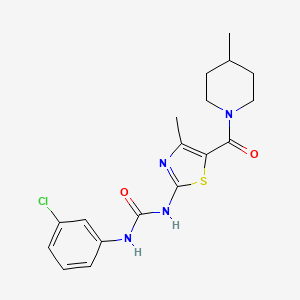
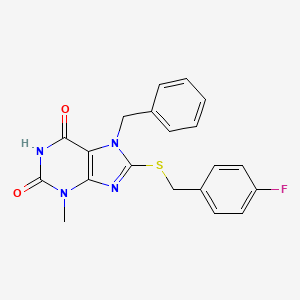
![tert-Butyl 4-[3-(2-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2865627.png)
![9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester](/img/structure/B2865628.png)

![N-(4-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2865631.png)

